molecular formula C25H22N2O4S B4121195 N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

Cat. No.: B4121195
M. Wt: 446.5 g/mol
InChI Key: WWYVMWJDFIVGON-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is a complex organic compound that features a benzodioxole moiety, a thiazolidinone ring, and a benzamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c28-23-15-32-25(27(23)14-17-4-2-1-3-5-17)20-9-7-19(8-10-20)24(29)26-13-18-6-11-21-22(12-18)31-16-30-21/h1-12,25H,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYVMWJDFIVGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone.

    Coupling Reactions: The benzodioxole and thiazolidinone intermediates are coupled through nucleophilic substitution or other suitable reactions.

    Formation of the Benzamide Group: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide: shares structural similarities with other benzodioxole and thiazolidinone derivatives.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide and safrole.

    Thiazolidinone Derivatives: Compounds such as pioglitazone and rosiglitazone.

Uniqueness

What sets this compound apart is its combined structural features, which may confer unique reactivity and biological activity. This combination of moieties could result in novel properties not seen in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

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